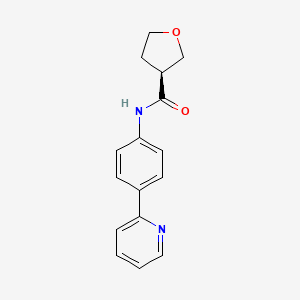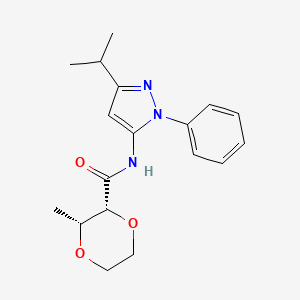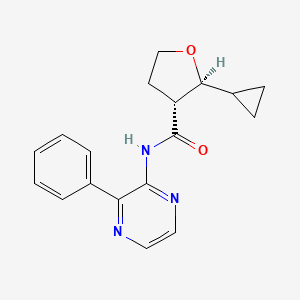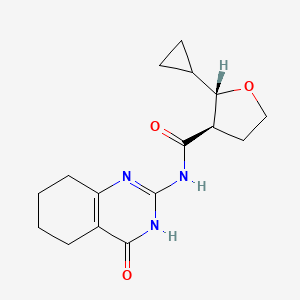
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide involves its interaction with specific enzymes or proteins in the body. Studies have shown that the compound inhibits the activity of the NS5B polymerase enzyme of the hepatitis C virus, which is essential for viral replication. The compound also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The exact mechanism of action of the compound in Alzheimer's disease is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide depend on its specific application. In the case of its antiviral activity, the compound inhibits the replication of the hepatitis C virus by binding to the NS5B polymerase enzyme. In the case of its anticancer activity, the compound induces apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide in lab experiments include its high potency and selectivity for specific enzymes or proteins. The compound is also relatively easy to synthesize using different methods. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to understand its long-term effects.
Orientations Futures
There are several future directions for the research on ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide. One direction is to investigate its potential use as a therapeutic agent for other viral infections and cancer types. Another direction is to study its mechanism of action in Alzheimer's disease and develop more potent and selective compounds for the treatment of the disease. Furthermore, the compound can be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of ((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-cyclopropyl-4-methylsulfonyl pyrimidine with ethyl 3-aminocrotonate in the presence of a base and a solvent. The resulting compound is then treated with oxalyl chloride to obtain the desired product. Another method involves the reaction of 2-cyclopropyl-4-methylsulfonyl pyrimidine with ethyl 3-aminoacrylate in the presence of a base and a solvent. The resulting compound is then treated with oxalyl chloride to obtain (this compound)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide.
Applications De Recherche Scientifique
((2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields. In the pharmaceutical industry, the compound has been investigated for its antiviral and anticancer properties. Studies have shown that the compound inhibits the replication of the hepatitis C virus and the growth of cancer cells. In addition, the compound has been studied for its potential use as a therapeutic agent for Alzheimer's disease. The compound has also been investigated for its use in the synthesis of other compounds.
Propriétés
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(1-ethyl-6-oxopyrimidin-5-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-17-8-15-7-11(14(17)19)16-13(18)10-5-6-20-12(10)9-3-4-9/h7-10,12H,2-6H2,1H3,(H,16,18)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXKANDFFELTG-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)NC(=O)C2CCOC2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC=C(C1=O)NC(=O)[C@@H]2CCO[C@H]2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)
![(2S,3R)-2-cyclopropyl-N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7353581.png)

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)



![2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide](/img/structure/B7353625.png)

![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)